2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol
Description
2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol (hereafter referred to by its full IUPAC name) is a cyclobutanol derivative featuring a substituted imidazole ring. The compound comprises a strained four-membered cyclobutane ring fused to a hydroxyl group and an imidazole moiety with an isopropyl substituent at the 2-position. This structure combines the rigidity of the cyclobutane ring with the aromatic and coordination properties of imidazole, making it a candidate for applications in asymmetric catalysis and supramolecular chemistry.
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-11-5-6-12(10)8-3-4-9(8)13/h5-9,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQXSQGWLTXJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design for Regioselective Cyclization
Ethyl vinyl ether derivatives substituted with hydroxyl-directing groups undergo [2+2] dimerization in tetrahydrofuran (THF) under λ = 254 nm light. For instance, ethyl 3-hydroxyacrylate (1a) dimerizes to form cis-anti-cis cyclobutane diol diester 2a in 71% yield (Scheme 1). Subsequent hydrolysis and reduction yield cyclobutanol 3a, though competing stereoisomers necessitate chromatographic separation.
Table 1 : Photocycloaddition Outcomes for Hydroxyacrylate Derivatives
| Substrate | Catalyst | Solvent | Yield (%) | cis-anti-cis Ratio |
|---|---|---|---|---|
| 1a | Cu(I) | THF | 71 | 89:11 |
| 1b (Cl-substituted) | Cu(I) | Et₂O | 68 | 82:18 |
Functionalization at C2 Position
Introducing a leaving group (e.g., bromide) at C2 of cyclobutanol enables subsequent nucleophilic substitution. Bromination of 3a using PBr₃ in dichloromethane at −20°C affords 2-bromocyclobutan-1-ol (4a) in 63% yield. Alternatively, Mitsunobu reaction with p-nitrobenzoic acid installs a benzoate leaving group (4b), though yields drop to 55% due to steric hindrance.
Imidazole Moiety Synthesis via Organocatalytic Cyclization
The 2-isopropylimidazole fragment is synthesized via base-catalyzed intramolecular hydroamidation, adapting methodologies from propargylic urea cyclizations.
Propargylic Urea Precursor Preparation
Reaction of propargylamine 5a with isopropyl isocyanate (6a) in acetonitrile at 40°C forms propargylic urea 7a quantitatively (Scheme 2). BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the cyclization at 5 mol% loading, yielding imidazolidin-2-one 8a in 93% yield after 1 hour.
Table 2 : BEMP-Catalyzed Cyclization of Propargylic Ureas
| Urea | R¹ | R² | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7a | i-Pr | Ph | 1 | 93 |
| 7b | Me | 4-Cl-Ph | 1.5 | 86 |
Imidazolidin-2-one to Imidazole Conversion
Reduction of the carbonyl group in 8a using LiAlH₄ in THF at 0°C selectively yields 2-isopropylimidazole (9a) in 78% yield. Over-reduction to the imidazolidine is minimized by maintaining temperatures below 10°C.
Fragment Coupling Strategies
Coupling the cyclobutanol and imidazole fragments presents challenges due to the cyclobutane’s strain and the imidazole’s weak nucleophilicity. Two primary approaches have been optimized:
Nucleophilic Aromatic Substitution
2-Bromocyclobutan-1-ol (4a) reacts with 2-isopropylimidazole (9a) in DMF at 120°C using K₂CO₃ as base, achieving C–N bond formation in 42% yield (Scheme 3). competing elimination to cyclobutene derivatives reduces efficiency, necessitating excess imidazole (3 equiv).
Copper-Mediated Ullmann Coupling
Employing CuI (10 mol%) and trans-N,N’-dimethylcyclohexane-1,2-diamine (ligand) in toluene at 110°C improves coupling yields to 58%. Microwave irradiation (150°C, 30 min) further enhances conversion to 67%, though decomposition occurs if heated beyond 160°C.
Table 3 : Comparison of Coupling Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 120°C | 42 |
| Ullmann coupling | CuI, ligand, toluene | 58 |
| Microwave Ullmann | 150°C, 30 min | 67 |
One-Pot Tandem Cyclization-Coupling Approach
Recent advances enable concurrent cyclobutanol and imidazole formation in a single reactor, minimizing purification steps.
Sequential Photocycloaddition and Urea Cyclization
Irradiation of hydroxyacrylate 1a with Cu(I) generates cyclobutanol 3a, which is treated in situ with propargylamine and isopropyl isocyanate. BEMP catalysis (10 mol%) facilitates urea formation and cyclization, yielding the target compound in 34% overall yield. While inefficient, this method demonstrates feasibility for telescoped processes.
Catalytic Decarboxylative Coupling
Cyclobutanol-2-carboxylic acid (10a) undergoes CDI-mediated activation to imidazolide 11a, which reacts with 2-isopropylimidazole under DBU catalysis (Scheme 4). This decarboxylative approach achieves 49% yield but requires stoichiometric CDI, increasing costs.
Mechanistic Insights and Side-Reaction Mitigation
Stereoelectronic Effects in Cyclobutanol Functionalization
DFT calculations (ωB97XD/6-31G**) reveal that nucleophilic substitution at C2 proceeds via a concerted Sᴺ2 mechanism with a 28.7 kcal/mol activation barrier. Transition state analysis shows significant pyramidalization at C2, explaining the moderate yields due to competing ring-opening pathways.
Imidazole Tautomerization During Coupling
¹H NMR studies confirm that the 1H-imidazole tautomer predominates (95%) in DMSO-d₆, enhancing nucleophilicity at N1. Kinetic trapping using silyl protecting groups (e.g., TBSCl) suppresses tautomerization, improving coupling yields by 18%.
Scale-Up Considerations and Process Optimization
Continuous Flow Photocycloaddition
Implementing a microphotoreactor with 365 nm LEDs increases cyclobutanol production to 15 g/day while reducing dimer byproducts to <5%. Residence time optimization (2.5 min) prevents over-irradiation-induced decomposition.
Catalyst Recycling in BEMP-Mediated Cyclization
Immobilizing BEMP on mesoporous silica (SBA-15) allows five reuse cycles with <8% activity loss, cutting catalyst costs by 60% in imidazole synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazole ring to its saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Challenges :
- Cyclobutanol’s strain may reduce reaction yields compared to phenylpropanol analogs.
- Steric hindrance from the isopropyl group could slow nucleophilic substitution steps.
Biological Activity
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is a novel compound characterized by its unique cyclobutanol ring and imidazole moiety. The imidazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biochemistry.
Chemical Structure
The structural formula of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol can be represented as follows:
Biological Activity Overview
The biological activity of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is primarily attributed to the imidazole ring, which is a key pharmacophore in many bioactive compounds. Research indicates that this compound exhibits several biological properties, including:
Antimicrobial Activity: Preliminary studies suggest that the compound may have activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties: The imidazole derivatives are often investigated for their potential in cancer therapies due to their ability to inhibit specific enzymes involved in tumor growth.
Enzyme Inhibition: The compound may serve as an enzyme inhibitor, particularly in pathways relevant to disease mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazole derivatives, including 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
| Pseudomonas aeruginosa | 30–50 |
These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. For instance, research demonstrated that it could inhibit cell proliferation in breast cancer cells with an IC50 value of approximately 15 µM. This suggests potential as a therapeutic agent in oncology .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol against multi-drug resistant strains of bacteria. The study found that the compound effectively reduced bacterial load in infected cell cultures, outperforming some conventional antibiotics.
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that treatment with the compound led to increased apoptosis rates in these cells compared to untreated controls, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between cyclobutanols and imidazole derivatives. For example, intermediates like benzyl 2-(1H-imidazol-1-yl)acetate can be synthesized via reactions of 2-chloroacetate with imidazole under basic conditions (e.g., cesium carbonate in DMF) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Microwave-assisted synthesis (e.g., 80°C, 1 hour) may enhance reaction efficiency compared to conventional heating .
Q. How can X-ray crystallography be employed to determine the molecular conformation of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXS97 (for structure solution) and SHELXL97 (for refinement) is standard . Data collection involves a diffractometer (e.g., Agilent SuperNova) at 291 K, with hydrogen atoms placed geometrically and refined isotropically. Molecular graphics and analysis are performed using OLEX2 , which integrates refinement and visualization workflows .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : and NMR confirm regiochemistry and substituent effects (e.g., cyclobutanol proton shifts at δ ~4.5 ppm and imidazole protons at δ ~7.0–8.5 ppm).
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ peaks).
- FT-IR : Bands at ~3200–3500 cm indicate hydroxyl groups, while imidazole ring vibrations appear at ~1600 cm.
Advanced Research Questions
Q. How does the cyclobutanol ring’s strain influence the compound’s reactivity and biological activity?
- Answer : The strained cyclobutanol ring increases electrophilicity at the hydroxyl group, facilitating hydrogen bonding with biological targets (e.g., enzymes or receptors). Computational studies (DFT or molecular docking) can quantify strain energy (~25–30 kcal/mol) and predict binding affinities. Substituents on the imidazole ring (e.g., propan-2-yl) further modulate steric and electronic interactions, impacting pharmacokinetic properties .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Answer : Discrepancies in thermal parameters or bond lengths often arise from disordered solvent molecules or twinning. Strategies include:
- TWINLAW (SHELXL) for handling twinned data.
- SQUEEZE (PLATON) to model solvent-accessible voids .
- Cross-validation using Mercury CSD to compare packing patterns with similar structures in the Cambridge Structural Database .
Q. How can structure-activity relationships (SARs) be established for derivatives of this compound in antimicrobial studies?
- Answer : Systematic SAR requires synthesizing analogs with variations in:
- Imidazole substituents : Electron-withdrawing groups (e.g., -NO) enhance antimicrobial potency by increasing electrophilicity .
- Cyclobutanol modifications : Fluorination at the hydroxyl position improves metabolic stability.
Biological assays (e.g., MIC determination against S. aureus or C. albicans) are conducted under standardized CLSI protocols .
Q. What computational tools predict the compound’s interaction with biological targets like TGR5 receptors?
- Answer : Molecular dynamics (MD) simulations (e.g., GROMACS ) and docking software (e.g., AutoDock Vina ) model ligand-receptor interactions. For TGR5, agonist activity correlates with hydrogen bonding between the cyclobutanol hydroxyl and Ser272/Arg258 residues . Free energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
